3-Carbamoylpicolinic Acid

Descripción general

Descripción

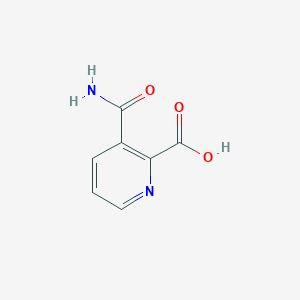

3-Carbamoylpicolinic Acid is an organic compound with the molecular formula C7H6N2O3 It is a derivative of picolinic acid, where a carbamoyl group replaces one of the hydrogen atoms on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Carbamoylpicolinic Acid can be synthesized through the imidase-catalyzed regioselective hydrolysis of 2,3-pyridinedicarboximide. This reaction is carried out in a water-organic solvent, two-phase system containing cyclohexanone at low pH to avoid spontaneous random hydrolysis. Under optimized conditions, the yield of this compound can reach 36.6 mM in the water phase, with a molar conversion yield of 91.5% and a regioisomeric purity of 94.5% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the imidase-catalyzed hydrolysis method mentioned above could potentially be scaled up for industrial applications.

Análisis De Reacciones Químicas

2.1. Imidase-Catalyzed Hydrolysis

A prominent method for synthesizing 3-CPA involves the enzymatic hydrolysis of 2,3-pyridinedicarboxyimide using imidase from Arthrobacter ureafaciens O-86. This reaction achieves regioselectivity, yielding 3-CPA with a 94.5% isomeric purity and 91.5% molar conversion under optimized conditions (pH 5.5, cyclohexanone as a co-solvent) .

| Parameter | Value |

|---|---|

| Starting material | 2,3-Pyridinedicarboxyimide |

| Reaction time | 2 hours |

| Conversion yield | 91.5% |

| Regioisomeric purity | 94.5% |

3.1. Amidation and Hydrolysis

3-CPA undergoes amidation with alkylamines via peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or CDI (1,1'-carbonyldiimidazole). These reactions are critical in synthesizing bioactive derivatives for pharmaceutical applications .

3.2. Metal Coordination

The carboxylic acid group in 3-CPA enables it to act as a bidentate ligand, forming complexes with transition metals (e.g., Ru, Fe). Such complexes are studied for catalytic water oxidation and antiproliferative activity .

3.3. Antimicrobial Activity

3-CPA derivatives inhibit metallo-β-lactamases (MBLs) like NDM-1, IMP-1, and VIM-2, with percent inhibition values ranging from 50–95% in primary screens .

4.1. Pharmaceutical Development

3-CPA serves as a precursor for antitumor agents (e.g., 3b , 9b ) and antiviral compounds, displaying activity against leukemia (CC50 = 70 nM) and solid tumors (e.g., SK-MEL28 melanoma) .

5.1. Antitumor Activity

| Compound | Cell Line | CC50 (nM) |

|---|---|---|

| 3b | CCRF-CEM | 70 |

| 9b | SK-MEL28 | 120 |

| 4d | DU145 | 150 |

5.2. Antiviral Efficacy

| Virus | Compound | Inhibition (%) |

|---|---|---|

| HSV-1 | 4d | 85 |

| HCV | 9b | 78 |

Aplicaciones Científicas De Investigación

Synthesis of Agrochemicals

3-Carbamoylpicolinic acid serves as a critical building block in the synthesis of herbicides and other agrochemicals. Its derivatives are utilized to develop effective herbicides, such as those targeting specific weed species.

Case Study: Herbicidal Applications

A study demonstrated that 2,3-pyridinedicarboxylic acids, derived from this compound, are effective in the formulation of herbicides. These compounds exhibit selective action against target plants while minimizing harm to non-target species, thereby enhancing agricultural productivity and sustainability .

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry. Research indicates that derivatives of this compound possess various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for notable pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Mycobacterium tuberculosis | 1.56 |

These findings highlight its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound. The following table summarizes key findings from studies on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest in G1 phase |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

The selective targeting of cancer cells while sparing normal cells is particularly noteworthy, suggesting potential for further development in cancer therapeutics.

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. For instance, studies have demonstrated its ability to inhibit glucose-6-phosphatase, which plays a crucial role in gluconeogenesis and glycogenolysis.

Case Study: Glucose-6-Phosphatase Inhibition

A detailed study indicated that this compound acts as a time-dependent inhibitor of glucose-6-phosphatase activity. The inhibition was shown to be concentration-dependent, with significant effects observed at micromolar levels. This property underscores its utility as a research tool in metabolic studies .

Catalytic Applications

The compound is also recognized for its catalytic properties in organic synthesis. Research has indicated that derivatives can enhance reaction rates significantly while maintaining high yields.

Case Study: Catalytic Efficiency

A study highlighted the effectiveness of pyridine-2-carboxylic acid derivatives (including those derived from this compound) as catalysts in organic synthesis processes. The enhanced catalytic activity suggests potential applications in drug development and synthesis.

Mecanismo De Acción

The mechanism of action of 3-Carbamoylpicolinic Acid involves its ability to chelate metal ions, particularly zinc. By binding to zinc finger proteins, it can disrupt their normal function, leading to inhibition of viral replication and modulation of immune responses. This mechanism is similar to that of picolinic acid, which also acts as an immunomodulator and antiviral agent .

Comparación Con Compuestos Similares

Picolinic Acid: An isomer of 3-Carbamoylpicolinic Acid with the carboxyl group at the 2-position.

Nicotinic Acid: Another isomer with the carboxyl group at the 3-position. It is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD).

Isonicotinic Acid: An isomer with the carboxyl group at the 4-position. It is used in the synthesis of isoniazid, an important antitubercular drug.

Uniqueness: this compound is unique due to the presence of the carbamoyl group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis, setting it apart from its isomers .

Actividad Biológica

3-Carbamoylpicolinic acid is a derivative of picolinic acid, which has gained attention in recent years due to its potential biological activities. This compound exhibits a range of properties that could be beneficial in various therapeutic contexts, including antimicrobial, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a carbamoyl group attached to the picolinic acid backbone. This structural modification is believed to enhance its biological activity compared to simpler derivatives. The compound's ability to chelate metal ions, particularly zinc, plays a crucial role in its biological functions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to bind to specific enzymes and receptors, modulating their activity and leading to diverse biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or disease processes, thereby exerting therapeutic effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic processes.

2. Anticancer Effects

Studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The involvement of specific molecular pathways, such as the modulation of cell cycle regulators, has been noted in several studies.

3. Neuroprotective Effects

Due to its structural similarity to other neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study on its antimicrobial properties demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative or therapeutic agent.

- Case Study 2 : Research involving cancer cell lines showed that treatment with this compound led to increased levels of caspase-3 activity, indicating apoptosis induction.

Propiedades

IUPAC Name |

3-carbamoylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-9-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDAWEVRGAIHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437976 | |

| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4733-65-7 | |

| Record name | 3-carbamoylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carbamoylpicolinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.